(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine is an organic compound with a unique structure that includes a dimethylamino group and a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine typically involves the reaction of dimethylamine with a suitable precursor such as acetophenone. The process includes the following steps :
Reaction Setup: In a round-bottomed flask, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde.
Reflux: Add concentrated hydrochloric acid in ethanol and reflux the mixture on a steam bath for 2 hours.
Filtration and Crystallization: Filter the solution, dilute with acetone, and allow it to cool to room temperature. Chilling overnight in the refrigerator yields large crystals of the product.
Purification: Recrystallize the crude product by dissolving it in hot ethanol and slowly adding acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act by forming covalent bonds with active sites or by altering the conformation of target molecules, thereby influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(dimethylamino)propan-2-ylidene]hydrazine
- **2,5-bis(dimethylamino)propan-2-ylidene]-1,3,4,6-tetrathiapentalenes
Uniqueness
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
673-55-2 |
---|---|
Molekularformel |
C5H12N2O |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H12N2O/c1-5(6-8)4-7(2)3/h8H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
BTSOINJIGGAGMF-AATRIKPKSA-N |
Isomerische SMILES |
C/C(=N\O)/CN(C)C |
Kanonische SMILES |
CC(=NO)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.